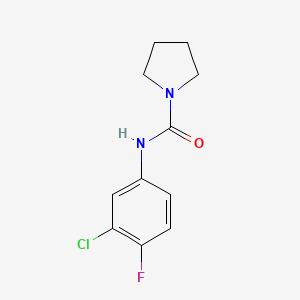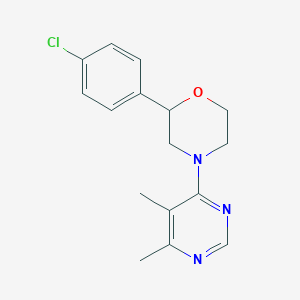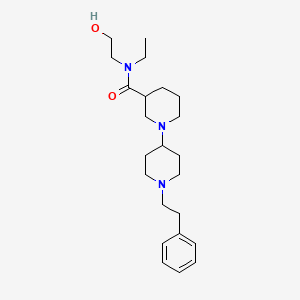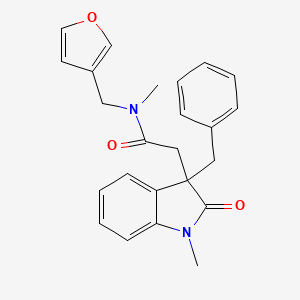
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Wirkmechanismus
CPP-115 inhibits N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, an enzyme that is responsible for the breakdown of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain. By inhibiting N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, CPP-115 increases the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This effect has been demonstrated in both animal models and human studies. Additionally, CPP-115 has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, which suggests that it may have a favorable side effect profile compared to other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 for lab experiments is its high potency and specificity for N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibition. This allows for precise modulation of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of CPP-115 for lab experiments is its relatively short half-life, which may require frequent dosing in some experimental paradigms. Additionally, CPP-115 has not been extensively studied in humans, which limits its translational potential.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibitors for therapeutic use. Additionally, further studies are needed to determine the efficacy and safety of CPP-115 in humans, particularly in the treatment of neurological disorders such as epilepsy and addiction. Finally, there is a need for more research on the long-term effects of CPP-115 on N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and neuronal excitability.
Synthesemethoden
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizure activity and anxiety-like behaviors in animal models. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in rodents addicted to cocaine and opioids.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-7-8(3-4-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZSETNAKWXGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)


![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)

